molecular formula C16H23BrN2O4S B12637853 tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate CAS No. 1002360-20-4

tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate

Cat. No.: B12637853
CAS No.: 1002360-20-4
M. Wt: 419.3 g/mol
InChI Key: WPTMNTACYHEVPD-CYBMUJFWSA-N
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Description

tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a bromobenzene sulfonyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Bromobenzene Sulfonyl Group: This step involves sulfonylation reactions where the bromobenzene sulfonyl chloride reacts with the piperidine derivative.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the bromobenzene moiety.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxylate group.

    Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme inhibition or receptor binding.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-[(3-chlorobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
  • tert-Butyl (3R)-3-[(3-fluorobenzene-1-sulfonyl)amino]piperidine-1-carboxylate

Uniqueness

The presence of the bromine atom in the bromobenzene sulfonyl group distinguishes tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate from its analogs. This can influence its reactivity and interactions in chemical and biological systems, potentially leading to unique applications and properties.

Properties

CAS No.

1002360-20-4

Molecular Formula

C16H23BrN2O4S

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl (3R)-3-[(3-bromophenyl)sulfonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-9-5-7-13(11-19)18-24(21,22)14-8-4-6-12(17)10-14/h4,6,8,10,13,18H,5,7,9,11H2,1-3H3/t13-/m1/s1

InChI Key

WPTMNTACYHEVPD-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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